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molecular formula C13H11NO4 B8579783 Ethyl 3-nitro-1-naphthoate

Ethyl 3-nitro-1-naphthoate

Cat. No. B8579783
M. Wt: 245.23 g/mol
InChI Key: KIYRVIZLFQWWMR-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

A mixture of 3-nitronaphthalene-1-carboxylic acid ethyl ester (2.45 g, 10 mmol) and Pd/C (0.3 g) in EtOH (20 mL) was stirred overnight at RT under 35 psi of H2. After filtration, the filtrate was concentrated to yield ethyl 3-aminonaphthalene-1-carboxylate (2.04 g). 1H NMR (300 MHz, DMSO-d6): δ 8.63 (m, 1H), 7.93-7.97 (m, 2H), 7.84 (s, 1H), 7.54-7.57 (m, 2H), 4.39 (q, J=7.2 Hz, 2H), 1.35 (t, J=7.2 Hz, 3H).
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[C:8]([N+:16]([O-])=O)[CH:7]=1)=[O:5])[CH3:2]>CCO.[Pd]>[NH2:16][C:8]1[CH:7]=[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[C:15]2[C:10]([CH:9]=1)=[CH:11][CH:12]=[CH:13][CH:14]=2

Inputs

Step One
Name
Quantity
2.45 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=CC2=CC=CC=C12)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at RT under 35 psi of H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=C(C2=CC=CC=C2C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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